

Application Notes and Protocols for CP-91149 in Animal Models

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Compound of Interest

Compound Name: CP-91149

Cat. No.: B1669576

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These application notes provide detailed information and protocols for the use of **CP-91149**, a potent and selective inhibitor of glycogen phosphorylase (GP), in preclinical animal models. The primary application of **CP-91149** in this context is for the investigation of its anti-diabetic properties, specifically its ability to lower blood glucose levels by inhibiting hepatic glycogenolysis.

Overview

CP-91149, with the chemical name [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is an inhibitor of human liver glycogen phosphorylase a (HLGPa)[1][2]. It has been demonstrated to effectively lower blood glucose in diabetic animal models without causing hypoglycemia[1][2][3]. This document outlines the appropriate animal models, dosage, and oral administration routes for **CP-91149**, along with detailed experimental protocols and a summary of its mechanism of action.

Animal Models

The most commonly cited animal model for evaluating the in vivo efficacy of **CP-91149** is the obese and diabetic ob/ob mouse[1][2][3]. This model is characterized by a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, mirroring key aspects of type 2 diabetes in humans[4][5]. Another model mentioned is the non-fasted Goto-Kakizaki (GK) rat, which is a non-obese model of type 2 diabetes[6].

Dosage and Administration

CP-91149 is administered orally. The following tables summarize the dosages and their effects as reported in the literature.

Table 1: CP-91149 Oral Dosage in ob/ob Mice

Dose (mg/kg)	Animal Model	Key Findings	Reference
10	Diabetic ob/ob mice	Dose-dependent decrease in plasma glucose.	[1]
25	Diabetic ob/ob mice	Significant glucose lowering ($P < 0.01$) 3 hours post-dose.[1][3] Lowers plasma glucose without producing hypoglycemia.[7]	[1][3][7]
50	Diabetic ob/ob mice	Rapid (3 hours) and significant ($P < 0.001$) glucose lowering by 100-120 mg/dl.[1][2][3] Reduced plasma glucose to near-normal levels.[3]	[1][2][3]
100	Normoglycemic, non-diabetic mice	No significant glucose lowering effect.	[1][3]

Table 2: CP-91149 Administration in Other Animal Models

Dose (mg/kg)	Animal Model	Administration Route	Key Findings	Reference
50	Anaplastic Thyroid Cancer Xenograft Mice	Intraperitoneal injection	Significantly inhibits tumor growth and induces apoptosis.	[8]
Not Specified	Conscious Dogs	Infusion	Suppressed net hepatic glucose output.	[9]

Experimental Protocols

Preparation of CP-91149 for Oral Administration

This protocol is based on commonly used vehicles for oral gavage in rodent studies.

Materials:

- **CP-91149** powder
- Vehicle: 0.5% methylcellulose and 0.2% Tween 80 in sterile water[6]
- Sterile water
- Mortar and pestle or homogenizer
- Vortex mixer
- Analytical balance
- Appropriate sized gavage needles

Procedure:

- Calculate the required amount of **CP-91149** based on the desired dose and the number and weight of the animals.

- Weigh the calculated amount of **CP-91149** powder accurately.
- Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
- Levigate the **CP-91149** powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
- Vortex the suspension thoroughly to ensure uniformity.
- The mixed solution should be used immediately for optimal results.[6]

Oral Gavage Administration Protocol in Mice

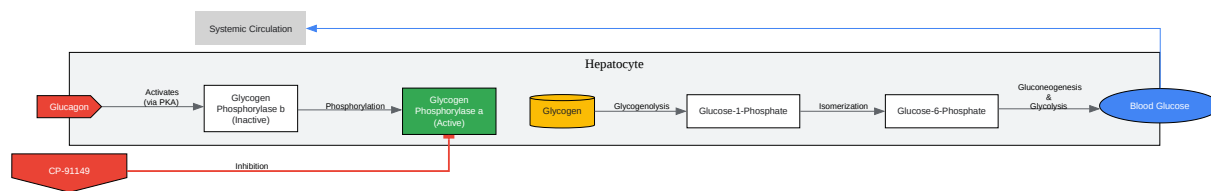
Procedure:

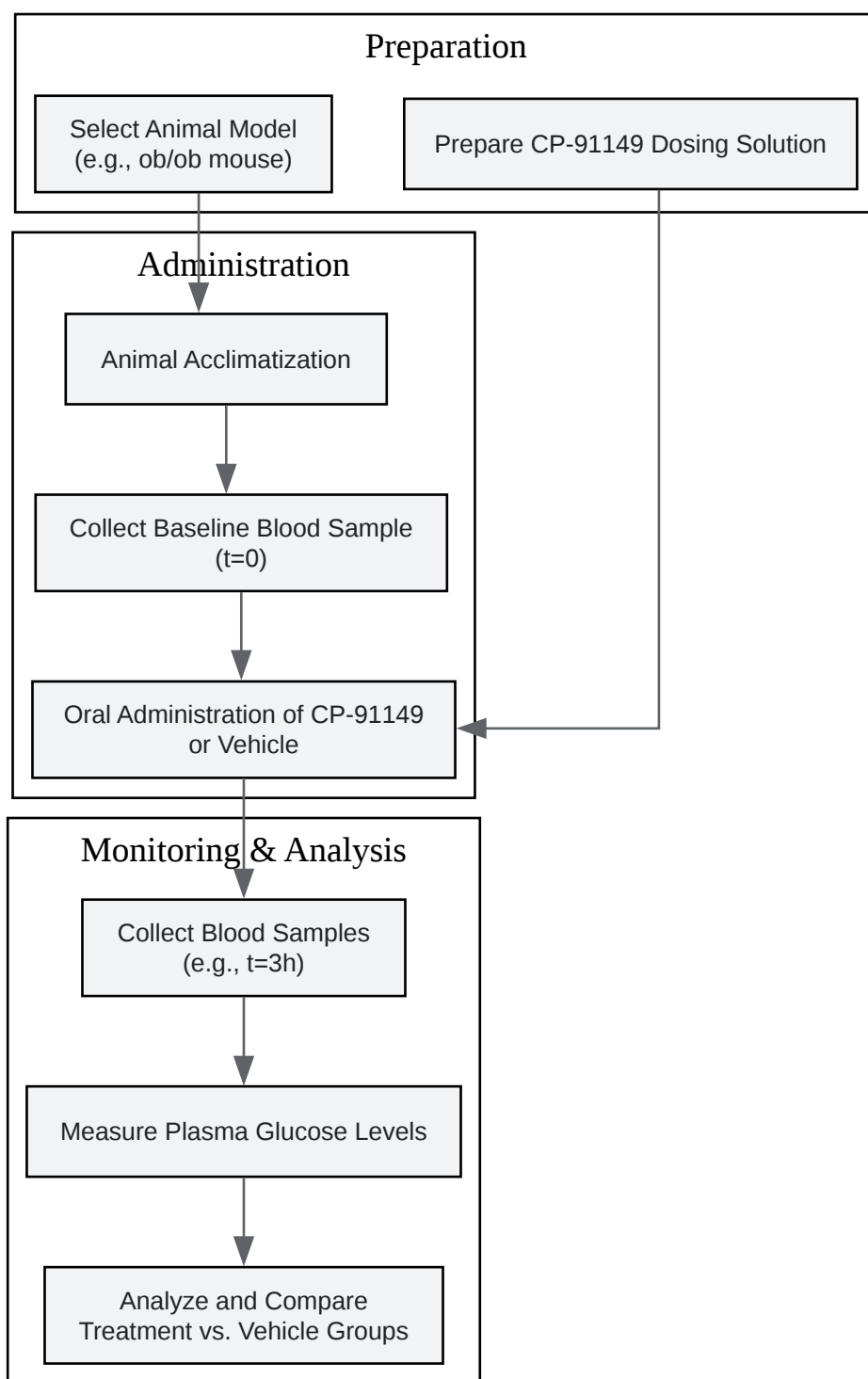
- Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
- Measure the appropriate volume of the **CP-91149** suspension based on the animal's body weight and the desired dosage.
- Use a proper-sized, ball-tipped gavage needle.
- Gently insert the gavage needle into the esophagus. Do not force the needle.
- Slowly administer the suspension.
- Carefully remove the gavage needle.
- Monitor the animal for any signs of distress post-administration.

Mechanism of Action and Signaling Pathway

CP-91149 is a selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for the rate-limiting step in glycogenolysis (the breakdown of glycogen to glucose-1-phosphate).[6][10] By inhibiting GP, **CP-91149** reduces the release of glucose from hepatic glycogen stores, thereby lowering blood glucose levels.[1][2] This action is particularly effective in diabetic states where hepatic glucose production is elevated.

The diagram below illustrates the signaling pathway affected by **CP-91149**.





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